molecular formula C13H14O B073529 2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one CAS No. 1203-67-4

2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one

Cat. No.: B073529
CAS No.: 1203-67-4
M. Wt: 186.25 g/mol
InChI Key: MOLIPKPQUNOLPS-UHFFFAOYSA-N
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Description

2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one is a versatile and synthetically valuable partially hydrogenated fluorenone derivative. This complex bicyclic ketone serves as a crucial chiral building block and molecular scaffold in advanced organic synthesis and medicinal chemistry research. Its rigid, fused ring system, featuring a ketone functional group, makes it an ideal precursor for constructing complex natural product analogs and privileged structures in drug discovery. Researchers utilize this compound to develop novel ligands for catalytic asymmetric synthesis and to explore structure-activity relationships (SAR) in the design of new therapeutic agents. The defined stereochemistry and conformational constraints of the molecule are of particular interest for studying molecular recognition and protein-ligand interactions. Its primary research value lies in its application as a key intermediate for the synthesis of pharmacologically active compounds, including those targeting central nervous system (CNS) disorders, due to its ability to mimic specific biaryl and sterically constrained motifs found in bioactive molecules. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4,4a,9a-hexahydrofluoren-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1,3,5,7,10,12H,2,4,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOLIPKPQUNOLPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 2,3,4,4a Tetrahydro 1h Fluoren 9 9ah One and Its Derivatives

Direct Synthesis Approaches

Direct approaches to 2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one often begin with precursor fluorene (B118485) derivatives, which can be chemically modified through oxidation, hydrogenation, or multi-step sequences to yield the desired tetrahydrofluorenone core.

Oxidation Pathways from Precursor Fluorene Derivatives

Oxidation of fluorene-type molecules is a common strategy to introduce the ketone functionality at the 9-position, leading to the formation of fluorenones. While these methods typically yield the fully aromatic 9-fluorenone, they are a crucial first step in a multi-step synthesis of the target tetrahydro compound.

Selective oxidation using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) is a powerful method for the dehydrogenation of hydroaromatic compounds. While not directly yielding the tetrahydro product, this method is instrumental in creating the aromatic fluorenone core from more saturated precursors. The reaction proceeds through the abstraction of hydride ions, leading to aromatization.

A cost-effective and environmentally benign approach to fluorenones involves the use of air as the oxidant. This process is typically carried out in the presence of a base, such as potassium hydroxide, in a suitable solvent like tetrahydrofuran (THF). The reaction is believed to proceed through the formation of a fluorenyl anion, which then reacts with molecular oxygen. Research has demonstrated high yields (up to 98-99%) for the synthesis of 9-fluorenone from fluorene under ambient conditions.

OxidantCatalyst/BaseSolventTemperatureYield
AirPotassium Hydroxide (KOH)Tetrahydrofuran (THF)Room Temperature98-99%
AirSodium Hydroxide (NaOH)Dimethyl Sulfoxide (DMSO)50-100 °C96%

Catalytic Hydrogenation of Aromatic Fluorene Derivatives

The conversion of aromatic fluorene derivatives to this compound can be achieved through catalytic hydrogenation. This process involves the addition of hydrogen across the double bonds of the aromatic system in the presence of a metal catalyst. The choice of catalyst and reaction conditions is crucial for achieving the desired level of saturation. While complete reduction of the aromatic system is possible, selective hydrogenation to the tetrahydro level can be challenging and often requires careful optimization of catalysts (e.g., rhodium-based catalysts) and reaction parameters such as pressure and temperature. For instance, rhodium catalysts are known for their efficacy in the cis-selective hydrogenation of aromatic rings.

Multi-step Reaction Sequences from Fluorene or Related Compounds

A versatile approach to this compound involves a multi-step synthetic sequence starting from readily available fluorene or its derivatives. A typical sequence would involve:

Oxidation: Conversion of fluorene to 9-fluorenone using methods like air oxidation.

Selective Hydrogenation: Partial reduction of the aromatic rings of 9-fluorenone to yield the tetrahydrofluorenone.

This strategy allows for the modular construction of the target molecule and provides opportunities for the introduction of various substituents.

Advanced Annulation and Cyclization Strategies

Advanced synthetic strategies for constructing the this compound skeleton involve the formation of one or more rings in a single or sequential step. These methods offer a high degree of control over the final structure.

One of the most powerful and widely used methods for the construction of six-membered rings is the Robinson annulation . wikipedia.orgmasterorganicchemistry.comjk-sci.com This reaction sequence combines a Michael addition with an intramolecular aldol condensation to form a cyclohexenone ring fused to an existing ring system. wikipedia.orgmasterorganicchemistry.comjk-sci.com In the context of synthesizing the target molecule, a plausible Robinson annulation strategy would involve the reaction of a suitably substituted cyclohexanone derivative with a dienophile that can provide the remaining atoms of the aromatic ring. For example, the reaction of 2-phenylcyclohexanone with methyl vinyl ketone, followed by an intramolecular cyclization, could theoretically lead to the tetrahydrofluorenone core.

Furthermore, intramolecular Friedel-Crafts acylation represents a key strategy for the cyclization step. This reaction involves the cyclization of a suitable acyl halide or carboxylic acid onto an aromatic ring in the presence of a Lewis acid. For example, a derivative of phenylcyclohexane bearing an appropriate acyl group could be induced to cyclize to form the tricyclic ketone.

Reaction TypeKey ReactantsKey Bond Formations
Robinson AnnulationKetone, α,β-Unsaturated KetoneC-C bond (Michael addition), C-C bond (Aldol condensation)
Diels-Alder ReactionDiene, DienophileTwo new σ-bonds
Friedel-Crafts AcylationAromatic Ring, Acylating AgentC-C bond (aromatic acylation)

Palladium-Catalyzed Annulation Reactions (e.g., involving arynes and haloarenecarboxaldehydes)

Palladium-catalyzed annulation reactions represent a powerful method for the formation of the fluorenone scaffold. One notable approach involves the reaction of arynes with ortho-halostyrenes. nih.gov This method facilitates the construction of the 9-fluorenylidene core, a direct precursor to fluorenone derivatives. The reaction proceeds via an in-situ generation of arynes from silylaryl triflates in the presence of a fluoride source, such as cesium fluoride. nih.govnih.gov The palladium catalyst, typically with a phosphine ligand like dppm (bis(diphenylphosphino)methane), orchestrates the annulation of the aryne with the o-halostyrene. nih.gov This process is advantageous as it forms two new carbon-carbon bonds in a single step under relatively mild conditions and demonstrates tolerance to a variety of functional groups, including esters, nitriles, aldehydes, and ketones. nih.gov

A proposed mechanism for this transformation involves the oxidative addition of the o-halostyrene to the Pd(0) catalyst, followed by insertion of the aryne into the palladium-carbon bond. Subsequent reductive elimination then furnishes the fluorenylidene product and regenerates the Pd(0) catalyst.

Table 1: Palladium-Catalyzed Annulation of o-Iodostyrenes with an Aryne Precursor nih.gov

Entryo-Iodostyrene (1)Aryne Precursor (2)ProductYield (%)
1(E)-3-(2-Iodophenyl)acrylonitrile2-(Trimethylsilyl)phenyl trifluoromethanesulfonate9-Fluorenylideneacetonitrile85
2Methyl (E)-3-(2-iodophenyl)acrylate2-(Trimethylsilyl)phenyl trifluoromethanesulfonateMethyl 2-(9-fluorenylidene)acetate82
3(E)-1-(2-Iodophenyl)-3-phenylprop-2-en-1-one2-(Trimethylsilyl)phenyl trifluoromethanesulfonate1-(9-Fluorenylidene)-3-phenylpropan-2-one78

Reaction Conditions: 10 mol % Pd(dba)₂, 20 mol % dppm, 3 equiv CsF in 1:1 acetonitrile/toluene at 110 °C for 24 h. nih.gov

Domino Intramolecular Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic method for the formation of aryl ketones, and its intramolecular variant is a key strategy for the synthesis of cyclic systems like fluorenones. acs.orgmasterorganicchemistry.com A domino or cascade reaction involving an intramolecular Friedel-Crafts acylation can efficiently construct the fluorenone core from a suitable precursor. rsc.orgnih.gov For instance, a rhodium-catalyzed intramolecular acylation of biarylcarboxylic acids has been developed as an efficient route to synthesize fluorenones. organic-chemistry.org This method avoids the use of stoichiometric amounts of strong Lewis or Brønsted acids that are typically required in traditional Friedel-Crafts reactions, making it a more environmentally benign approach. organic-chemistry.org The reaction is believe to proceed through the formation of a mixed anhydride, followed by oxidative addition to the rhodium(I) catalyst. Subsequent intramolecular C-H activation and reductive elimination yield the fluorenone product. organic-chemistry.org

Table 2: Rhodium-Catalyzed Intramolecular Acylation of Biarylcarboxylic Acids organic-chemistry.org

EntryBiarylcarboxylic AcidProductYield (%)
12-Phenylbenzoic acid9H-Fluoren-9-one95
24'-Methyl-2-phenylbenzoic acid2-Methyl-9H-fluoren-9-one98
34'-Methoxy-2-phenylbenzoic acid2-Methoxy-9H-fluoren-9-one92

Reaction Conditions: [RhCl(cod)]₂ (2.5 mol%), DPPE (5 mol%), KI (50 mol%), Piv₂O at 160°C. organic-chemistry.org

Carbonyl α-Alkylation Reactions

Alpha-alkylation of carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. youtube.com In the context of fluorenone synthesis, this can refer to the alkylation at the C-9 position of a fluorene precursor, which is alpha to the carbonyl group in the final product. The acidity of the protons at the C-9 position of the fluorene ring system makes this position susceptible to deprotonation and subsequent alkylation. nih.gov Various bases can be employed to facilitate this reaction, with recent developments focusing on greener and more efficient catalytic systems. For example, potassium tert-butoxide (t-BuOK) has been used as a catalyst for the alkylation of fluorene with alcohols, providing a direct and atom-economical route to 9-monoalkylated fluorenes. nih.gov Another approach utilizes aldehydes or ketones as catalysts in the presence of a base like cesium hydroxide (CsOH) for the dehydrative C-alkylation of fluorenes with a broad range of alcohols. researchgate.net

Tandem Acylation-Nazarov Cyclization Approaches

The Nazarov cyclization is a powerful tool for the synthesis of cyclopentenones, which are structurally related to the five-membered ring of the fluorenone system. nih.govnih.gov A tandem acylation-Nazarov cyclization strategy can be envisioned as a plausible route to construct the fused ring system of this compound. This would involve the acylation of a suitable substrate to generate a divinyl ketone intermediate, which then undergoes a conrotatory 4π-electrocyclization under thermal or Lewis acidic conditions to form the cyclopentenone ring. documentsdelivered.compitt.edu Gold(I) catalysis has been shown to be effective in tandem hydroarylation-Nazarov cyclization reactions to produce cyclopentenones with high efficiency and enantioselectivity. nih.govresearchgate.net

Michael Addition and Robinson Annulation Pathways

The Robinson annulation is a classic and highly effective method for the formation of six-membered rings in a tandem fashion. masterorganicchemistry.comlibretexts.org This reaction sequence involves a Michael addition followed by an intramolecular aldol condensation. masterorganicchemistry.comstackexchange.com This pathway is directly applicable to the synthesis of the this compound core. The synthesis would commence with the Michael addition of an enolate, for instance, from a cyclohexanone derivative, to an appropriate α,β-unsaturated ketone. nih.gov The resulting 1,5-dicarbonyl intermediate then undergoes an intramolecular aldol condensation to form the six-membered ring, which upon dehydration, yields a cyclohexenone fused to another ring system. masterorganicchemistry.com The choice of reactants is crucial for the success of the annulation, as the α,β-unsaturated ketone must possess an enolizable proton for the subsequent aldol condensation to occur. stackexchange.com

Catalyst-Mediated Transformations

Boron Trifluoride Catalysis in Functionalized Fluorene Derivative Synthesis

Boron trifluoride (BF₃) is a versatile Lewis acid catalyst that has found application in the synthesis of functionalized fluorene derivatives. thieme-connect.comthieme-connect.com For example, BF₃·OEt₂ has been shown to effectively catalyze the reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with various nucleophiles, such as 2-aminobenzamides, to afford highly functionalized fluorenylidene derivatives. thieme-connect.comresearchgate.net The reaction is proposed to proceed through the formation of an allene carbocation intermediate. thieme-connect.com The efficiency of the catalysis is dependent on the amount of BF₃·OEt₂ used, with optimized conditions leading to excellent yields. thieme-connect.com This methodology highlights the utility of boron trifluoride in promoting complex transformations to build substituted fluorene scaffolds. mssm.edu

Table 3: Optimization of Boron Trifluoride Etherate Catalyzed Reaction thieme-connect.com

EntryCatalyst (equiv.)SolventYield (%)
1BF₃·OEt₂ (0.1)Dichloromethane65
2BF₃·OEt₂ (0.3)Dichloromethane92
3BF₃·OEt₂ (0.5)Dichloromethane89
4p-TsOH (0.3)Dichloromethane45
5FeCl₃ (0.3)DichloromethaneNo reaction
6AlCl₃ (0.3)DichloromethaneNo reaction
7BF₃·OEt₂ (0.3)Acetonitrile85
8BF₃·OEt₂ (0.3)Methanol70
9BF₃·OEt₂ (0.3)Toluene65

Reaction of 9-(phenylethynyl)-9H-fluoren-9-ol with 2-aminobenzamide. thieme-connect.com

Computational Chemistry and Theoretical Studies

Vibrational Spectroscopy Calculations

Anharmonic Analysis and Perturbation Theory

Anharmonic analysis is crucial for accurately describing molecular vibrations, especially for larger, more complex systems. While the harmonic approximation provides a basic understanding of vibrational modes, real molecular potential energy surfaces are anharmonic. This means that the vibrational energy levels are not equally spaced, and phenomena such as overtones and combination bands appear in vibrational spectra. Computational methods, such as vibrational self-consistent field (VSCF) and vibrational configuration interaction (VCI), are employed to account for this anharmonicity.

Perturbation theory, specifically Møller-Plesset perturbation theory (MP2, MP3, etc.), is a widely used method to incorporate electron correlation into ab initio quantum chemistry calculations. It improves upon the Hartree-Fock method by treating the electron correlation as a perturbation to the Fock operator. This approach provides more accurate molecular geometries, energies, and other properties. For a molecule like 2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one, such calculations would be essential for refining its predicted structure and stability.

Quantum Mechanical Analysis of Molecular Structure and Symmetry

A comprehensive quantum mechanical analysis of the molecular structure and symmetry of this compound has not been specifically detailed in the available research. In general, such an analysis would involve the application of quantum theory to elucidate the molecule's three-dimensional arrangement of atoms and its corresponding symmetry elements.

The structure of a molecule is a fundamental concept in chemistry, and quantum mechanics provides the framework for its deep understanding. The Born-Oppenheimer approximation is a cornerstone of these analyses, allowing for the separation of nuclear and electronic motion. This enables the calculation of a potential energy surface, from which the equilibrium geometry of the molecule can be determined.

The symmetry of a molecule is described by its point group, which dictates many of its chemical and physical properties, including its spectroscopic characteristics. For this compound, a detailed computational study would be necessary to determine its exact point group and the implications for its molecular orbitals and allowed spectroscopic transitions. The presence or absence of symmetry elements like planes of symmetry or rotation axes would significantly influence its reactivity and chirality.

Thermodynamic Calculations for Related Fluorenones

While specific thermodynamic calculations for this compound are not available, extensive experimental and computational studies have been conducted on the related aromatic ketone, 9-fluorenone. These studies provide valuable insight into the thermodynamic properties of this class of compounds.

The thermodynamic properties of 9-fluorenone have been determined using various techniques, including combustion calorimetry, adiabatic heat-capacity calorimetry, and vapor pressure measurements. figshare.comnist.gov These experimental results are often complemented by computational chemistry calculations to provide a comprehensive understanding of the molecule's thermodynamic behavior. nist.gov

Key thermodynamic parameters for 9-fluorenone are summarized in the table below. These values are crucial for understanding the stability and reactivity of the compound.

Thermodynamic PropertyValueMethod
Standard Molar Enthalpy of Formation (crystal, 298.15 K)-(11.4 ± 3.8) kJ·mol⁻¹Combustion Calorimetry
Enthalpy of Sublimation (298.15 K)(95.1 ± 0.5) kJ·mol⁻¹Vapor Pressure Measurement

These data, particularly the enthalpy of formation, provide a measure of the molecule's stability. Computational studies on 9-fluorenone have shown good agreement with experimental results, particularly when appropriate scaling factors are applied to the calculated vibrational frequencies. nist.govnist.gov This mutual validation between experimental and computational data enhances the reliability of the thermodynamic properties determined for such molecules. nist.gov

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. For 2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one, both ¹H and ¹³C NMR are crucial for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons and the aliphatic protons of the tetrahydro-fluorene core. The aromatic protons, being in an electron-rich environment, would typically appear in the downfield region of the spectrum (generally 6.5-8.0 ppm). The exact chemical shifts and splitting patterns would depend on their position on the benzene (B151609) ring and their coupling with neighboring protons.

The aliphatic protons on the saturated portion of the molecule would resonate in the upfield region (typically 1.0-4.0 ppm). The protons on the carbon atoms adjacent to the carbonyl group would be expected to be deshielded and thus appear at a slightly higher chemical shift compared to the other aliphatic protons. Spin-spin coupling between adjacent non-equivalent protons would result in complex splitting patterns (e.g., doublets, triplets, multiplets), which can be analyzed to deduce the connectivity of the carbon skeleton.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

Proton Type Predicted Chemical Shift (ppm) Predicted Multiplicity
Aromatic6.5 - 8.0Multiplet
Aliphatic (near C=O)2.5 - 3.5Multiplet
Aliphatic1.0 - 2.5Multiplet

Note: The exact values require experimental data and can be influenced by the solvent and the specific spectrometer frequency.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The carbonyl carbon is highly deshielded and would be expected to appear significantly downfield, typically in the range of 190-220 ppm.

The aromatic carbons would resonate in the region of 120-150 ppm, with the exact shifts depending on their substitution and electronic environment. The aliphatic carbons would appear in the upfield region of the spectrum, generally between 20-60 ppm. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH, CH₂, and CH₃ groups, further aiding in the complete assignment of the carbon skeleton.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon Type Predicted Chemical Shift (ppm)
Carbonyl (C=O)190 - 220
Aromatic120 - 150
Aliphatic20 - 60

Note: These are approximate ranges and actual experimental values are necessary for precise assignment.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental composition. For this compound (C₁₃H₁₄O), the expected exact mass would be calculated based on the most abundant isotopes of carbon, hydrogen, and oxygen. This experimentally determined exact mass can then be compared to the theoretical mass to confirm the molecular formula with a high degree of confidence.

Identification of Reaction Intermediates and Products by MS

Mass spectrometry is also an invaluable tool for monitoring the progress of chemical reactions and identifying intermediates and byproducts. In the synthesis of this compound, MS can be used to analyze aliquots of the reaction mixture over time. The appearance of new ions corresponding to the mass of the desired product and the disappearance of ions from the starting materials can confirm the progression of the reaction. Furthermore, unexpected ions may indicate the formation of reaction intermediates or side products, providing crucial insights into the reaction mechanism.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and different functional groups absorb at characteristic frequencies.

For this compound, the most prominent and diagnostic absorption band in the IR spectrum would be the strong stretching vibration of the carbonyl group (C=O). This peak is typically observed in the range of 1680-1750 cm⁻¹ for a ketone. The exact position of this band can provide clues about the ring strain and conjugation.

Other characteristic absorptions would include the C-H stretching vibrations of the aromatic ring (typically above 3000 cm⁻¹) and the aliphatic chains (typically below 3000 cm⁻¹). C=C stretching vibrations from the aromatic ring would be expected in the 1450-1600 cm⁻¹ region. The unique pattern of absorptions in the "fingerprint region" (below 1500 cm⁻¹) is also a characteristic feature of the molecule.

Interactive Data Table: Characteristic IR Absorption Bands

Functional Group Characteristic Absorption Range (cm⁻¹) Intensity
C=O (Ketone)1680 - 1750Strong
Aromatic C-H Stretch> 3000Medium to Weak
Aliphatic C-H Stretch< 3000Strong
Aromatic C=C Stretch1450 - 1600Medium to Weak

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. unimi.itmdpi.com This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are essential for understanding the structure-property relationships of a compound. researchgate.net

A comprehensive search of crystallographic databases reveals that a specific crystal structure for this compound has not been reported. However, the crystal structures of several 9,9-disubstituted fluorene (B118485) derivatives have been elucidated, offering insights into the potential solid-state conformation of the fluorene scaffold. mdpi.com For instance, the crystal structures of 9,9-dimethyl-9H-fluorene, 9,9-bis(hydroxymethyl)-9H-fluorene, and 9,9-bis(pyridin-2-ylmethyl)-9H-fluorene have been described. mdpi.com In these structures, the fluorene unit generally exhibits a slight twist, and the substituents at the 9-position significantly influence the molecular packing and intermolecular interactions. mdpi.com

Table 1: Crystallographic Data for Selected 9,9-Disubstituted Fluorene Derivatives mdpi.com

Compound Crystal System Space Group a (Å) b (Å) c (Å) β (°)
9,9-dimethyl-9H-fluorene Orthorhombic Iba2
9,9-bis(hydroxymethyl)-9H-fluorene Orthorhombic P2₁2₁2₁

Note: Specific lattice parameters (a, b, c, β) were not provided in the summarized source material.

Advanced Techniques for Fluorenone Systems

Rotational Spectroscopy in the Millimeter Wave Region

Rotational spectroscopy provides highly accurate information about the geometry and electronic structure of molecules in the gas phase. A study on fluoren-9-one, the aromatic core of the target molecule, utilized a Stark-modulated free-jet absorption spectrometer to record its rotational spectrum in the 52-74.4 GHz region. aip.org The high electric dipole moment of fluoren-9-one (approximately 3 D) makes it a suitable candidate for such investigations. aip.org The experimentally determined small negative value of the inertia defect (-0.3 u Ų) was explained by vibrational-rotational coupling constants calculated at the B3LYP/cc-pVTZ level of theory. aip.org

Table 2: Rotational Spectroscopy Parameters for Fluoren-9-one aip.org

Parameter Value
Frequency Range 52-74.4 GHz
Inertia Defect -0.3 u Ų

Time-Resolved Visible Pump-IR Probe Spectroscopic Studies

Time-resolved visible pump-IR probe spectroscopy is a powerful technique for investigating the ultrafast dynamics of excited states in molecules. wikipedia.org This method allows for the study of processes such as vibrational relaxation and intersystem crossing on femtosecond to picosecond timescales. nih.gov

Studies on fluorenone have employed femtosecond time-resolved fluorescence and transient absorption spectroscopy to elucidate its photophysical properties. Upon excitation, fluorenone undergoes ultrafast Franck-Condon relaxation and internal conversion. nih.gov The vibrational relaxation time in the excited state has been measured to be in the picosecond range in various solvents. For example, in hexane, the vibrational relaxation time is approximately 2.2 ps. The subsequent dynamics, including intersystem crossing to the triplet state, are crucial for understanding the photochemistry of fluorenone systems.

Table 3: Ultrafast Dynamics of Fluorenone in Different Solvents

Solvent Vibrational Relaxation Time (ps) Fluorescence Lifetime
Hexane 2.2 110 ps
Acetonitrile 1.4 16 ns

These advanced spectroscopic techniques provide invaluable data for a comprehensive understanding of the structural and dynamic properties of this compound and related fluorenone compounds. While the specific crystal structure of the target molecule remains to be determined, the application of these methods to analogous systems offers significant insights into their behavior at the molecular level.

Applications in Materials Science and Advanced Organic Systems

Role as Catalyst Ligand Precursors

One of the key applications of 2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one is as a precursor for the synthesis of catalyst ligands. capotchem.com Ligands are organic molecules that bind to a central metal atom to form a coordination complex, which can then function as a catalyst. The reactivity of the ketone group in this compound allows for its conversion into a variety of ligand types.

The transformation of the ketone functionality is a common strategy for creating ligands. For example, the carbonyl group can undergo condensation reactions with primary amines to form Schiff base ligands. These ligands are notable for their ability to coordinate with a wide range of metal ions, forming stable catalysts used in reactions such as polymerization, oxidation, and asymmetric synthesis. Furthermore, the ketone can be reduced to a hydroxyl group, which can be further functionalized, or undergo various nucleophilic addition reactions to introduce phosphorus, nitrogen, or sulfur-containing donor groups, thereby creating phosphine, amine, or thioether ligands. The rigid, three-dimensional structure of the tetrahydrofluorenone backbone can impart specific steric and electronic properties to the resulting metal complex, influencing the activity and selectivity of the catalyst.

Intermediates and Building Blocks in Complex Organic Synthesis

The structural features of this compound make it a valuable intermediate and building block for the construction of more complex organic molecules. capotchem.com Its fused ring system serves as a rigid scaffold onto which additional complexity can be built. Chemists can leverage the reactivity of both the ketone group and the aromatic ring to perform a variety of chemical transformations.

Key Synthetic Transformations:

Ketone Chemistry: The carbonyl group can participate in a wide array of classic organic reactions, including Wittig reactions to form alkenes, Grignard reactions for carbon-carbon bond formation, and reductions to form the corresponding alcohol.

Aromatic Ring Functionalization: The benzene (B151609) ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups (e.g., nitro, halogen, acyl groups) that can be further manipulated.

Alpha-Carbon Chemistry: The carbons adjacent to the ketone can be functionalized, for instance, through alpha-halogenation or by forming an enolate to react with electrophiles.

These reaction pathways enable the synthesis of diverse and complex molecular architectures, which may be targeted for applications in medicinal chemistry, agrochemicals, and other areas of chemical research.

Integration into Metal-Organic Frameworks (MOFs) as Photocatalysts

While direct integration of this compound into Metal-Organic Frameworks (MOFs) is not extensively documented, its derivatives represent potential candidates for the creation of organic linkers used in MOF synthesis. MOFs are crystalline materials constructed from metal ions or clusters connected by organic ligands, known for their high porosity and tunable properties. researchgate.netsciengine.com

The development of MOFs for photocatalysis is a rapidly growing field. rsc.orgresearchgate.net The strategy often involves designing organic linkers that can absorb light and facilitate charge separation—a key step in photocatalysis. nih.gov The fluorenone core is a known chromophore (light-absorbing unit). To be used in a MOF, the this compound molecule would need to be chemically modified to include coordinating groups, such as carboxylic acids or azoles, which are necessary to bind to the metal nodes of the framework. By functionalizing the aromatic ring with these groups, it is conceivable to create a linker that combines the structural rigidity of the fluorene (B118485) backbone with the photocatalytic potential of the fluorenone system. Such MOFs could be designed for applications like water splitting or the degradation of organic pollutants. nih.gov

Applications in Organic Electronics and Optoelectronics

Fluorene and fluorenone derivatives are cornerstone materials in the field of organic electronics due to their delocalized π-conjugated systems and excellent photophysical properties. researchgate.net this compound serves as a valuable precursor to fully aromatic, conjugated fluorenone systems through chemical synthesis, typically involving dehydrogenation or aromatization steps.

Fluorenone-based molecules are recognized as promising electron-accepting units for the construction of high-performance n-type organic semiconductors. nih.gov These materials are essential for fabricating organic field-effect transistors (OFETs) and other electronic devices. The synthesis of these advanced materials often begins with simpler, non-conjugated or partially conjugated precursors like this compound. By chemically modifying this starting material, chemists can create extended, planar, and conjugated systems with tailored electronic properties suitable for effective electron transport. nih.govrsc.org

The fluorenone structure is a key component in many organic dyes and photoconductors. researchgate.net Its derivatives are known for strong absorption and emission in the visible region of the electromagnetic spectrum. ontosight.ai By attaching electron-donating and electron-accepting groups to the fluorenone core, a class of "push-pull" dyes can be created. These dyes exhibit intense charge-transfer characteristics, making them suitable for applications such as laser dyes and photoconductive materials. ontosight.aipolyu.edu.hk The synthesis of these functional dyes can originate from precursor molecules like this compound, which provides the fundamental fluorenone skeleton.

The unique electronic properties of fluorenone derivatives make them highly attractive for use in photovoltaic devices. nih.gov In dye-sensitized solar cells (DSSCs), fluorenone-containing molecules have been successfully used as organic photosensitizers. polyu.edu.hk These dyes absorb sunlight and inject electrons into a semiconductor material (like TiO₂), initiating the process of converting light into electricity. Furthermore, fluorenone-based materials have been investigated as electron-transporting layers in perovskite solar cells, where they facilitate the efficient collection of electrons at the electrode. rsc.org

While the application of fluorenone derivatives in solar cells is well-established, their use in fuel cell technology is not a widely documented area of research.

Summary of Applications

Field Application Area Role of this compound Key Findings/Potential
Catalysis Catalyst Ligand SynthesisPrecursorThe ketone group allows for conversion into various ligands (e.g., Schiff bases) for creating metal catalysts. capotchem.com
Organic Synthesis Complex Molecule SynthesisIntermediate / Building BlockServes as a rigid scaffold for constructing complex organic structures through functionalization of its ketone and aromatic ring. capotchem.com
Materials Science Metal-Organic Frameworks (MOFs)Potential Linker PrecursorCan be functionalized to create organic linkers for photocatalytic MOFs. rsc.orgnih.gov
Organic Electronics SemiconductorsPrecursorUsed to synthesize fully conjugated fluorenone derivatives that act as n-type organic semiconductors. nih.govrsc.org
Optoelectronics Dyes and PhotoconductorsPrecursorForms the core structure for organic dyes used in lasers and photoconductive materials. researchgate.netontosight.aipolyu.edu.hk
Energy Solar CellsPrecursor for Active MaterialsDerivatives are used as photosensitizers in DSSCs and as electron-transporting materials in perovskite solar cells. nih.govpolyu.edu.hk

Synthesis of Functionalized Organic Molecules for Diverse Applications

The ketone functionality and the underlying fluorene framework of this compound make it a valuable precursor for a wide range of functionalized organic molecules.

The fluorene structure is, by definition, a derivative of biphenyl (B1667301) (specifically, 2,2'-methylenebiphenyl). researchgate.net Therefore, compounds derived from this compound are inherently part of the broader class of biphenyl derivatives. This structural feature imparts rigidity and is crucial for the electronic properties of materials synthesized from it. Modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for creating C-C bonds and synthesizing complex biphenyls. Fluorene-based intermediates, after suitable functionalization (e.g., halogenation), can be coupled with various aryl boronic acids to construct extended polycyclic aromatic systems and complex biphenyl structures for applications in materials science and medicinal chemistry.

The C9 position of the fluorene ring is the focal point for the construction of spiro compounds, where two ring systems are joined by a single common atom. The ketone group of fluorenone (derived from the title compound) is the key reactive site for creating this linkage. rsc.org An efficient, one-pot synthetic method has been developed to produce spiro[fluorene-9,9′-xanthene] (SFX) by reacting fluorenone with phenols under acidic conditions. acs.org This thermodynamically controlled cyclization has become a critical route for accessing SFX and its derivatives, which are valuable as building blocks for light-emitting materials and hole-transporting materials in perovskite solar cells. acs.orgrsc.org The synthesis of spiro[cyclohexane-1,9′-fluorene] derivatives has also been reported, proceeding through a key spiro-ketone intermediate, highlighting the versatility of the fluorene ketone scaffold in building diverse spirocyclic systems.

Ketones readily react with tosylhydrazine (4-methylbenzenesulfonohydrazide) to form N-tosylhydrazones. This reaction is a standard method for converting a carbonyl group into a versatile synthetic intermediate. The ketone group in this compound is a suitable substrate for this transformation. The resulting N-tosylhydrazone can serve as a precursor to diazo compounds, which are highly reactive species used in a variety of important organic reactions. For example, under basic conditions, N-tosylhydrazones are key reactants in the Shapiro and Bamford-Stevens reactions for the synthesis of alkenes. They are also used as carbene precursors in transition-metal-catalyzed cyclization and cross-coupling reactions, enabling the formation of complex carbon-carbon and carbon-heteroatom bonds.

Contributions to Polymer and Resin Production

The fluorene moiety is a significant monomer used in the production of high-performance polymers. Polyfluorenes are a class of conjugated polymers known for their high photoluminescence efficiency and charge carrier mobility, making them prime candidates for use in OLEDs and polymer solar cells. researchgate.net The synthesis of these polymers often involves the polymerization of 2,7-dihalogenated fluorene monomers. The properties of polyfluorenes can be tuned by introducing different substituents at the C9 position, a modification that often starts from a fluorenone precursor. Therefore, this compound represents a potential precursor to the monomers required for polyfluorene synthesis. Furthermore, fluorene-derived aromatic ketones are noted as important building blocks for the synthesis of thermosetting plastic materials.

Role in Specialized Organic Systems (e.g., Molecular Motors, Chichibabin Hydrocarbons for Spintronics)

The unique structural and electronic properties of the fluorene scaffold have led to its incorporation into highly specialized and advanced molecular systems.

In the field of nanotechnology, fluorene derivatives have been utilized as essential components in the construction of light-driven molecular motors. nih.govmdpi.com These motors are typically based on overcrowded alkenes that undergo unidirectional rotation upon photochemical and thermal isomerization steps. In these systems, the rigid and planar fluorene unit often serves as the "stator"—the stationary part of the motor—against which another part of the molecule (the "rotor") rotates. mdpi.com The synthesis of such complex molecular machines relies on the versatile chemistry of fluorene and its derivatives.

Furthermore, the fluorene framework is a valuable platform for generating stable organic radicals, which are open-shell molecules with unpaired electrons. rsc.org These radicals are of significant interest for applications in spintronics, a field that aims to utilize the intrinsic spin of electrons in addition to their charge. While not directly Chichibabin's hydrocarbon, stable fluorenyl radicals can be synthesized by deprotonation and subsequent oxidation at the C9 position. rsc.org The resulting radical is stabilized through extensive spin delocalization across the aromatic system and by kinetic protection from bulky substituents. rsc.org These stable fluorenyl radicals are being investigated as luminescent materials and as potential spin filters in molecular electronic devices. rsc.org

Q & A

Basic Research Question

  • Column chromatography : Use silica gel with hexane/ethyl acetate (4:1) to separate hydrogenated products from unreacted fluorenone .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals by exploiting solubility differences .
  • HPLC : Reverse-phase C18 columns resolve isomers when stereochemical purity is critical .

How can mechanistic studies elucidate the selectivity of hydrogenation catalysts for this compound?

Advanced Research Question
Density Functional Theory (DFT) calculations and kinetic isotope effects (KIE) provide insights:

  • DFT : Models transition states to predict regioselectivity (e.g., preference for 4a-position hydrogenation) .
  • KIE : Deuterium labeling identifies rate-determining steps, such as H2 adsorption or substrate-catalyst interactions .
  • In situ IR spectroscopy : Monitors carbonyl reduction in real time to optimize catalyst performance .

What functionalization strategies enable the incorporation of bioactive groups into the tetrahydrofluorenone scaffold?

Advanced Research Question

  • Nucleophilic addition : Grignard reagents (e.g., PhMgBr) at the ketone position yield tertiary alcohols, as seen in diazafluorenol derivatives .
  • Cross-coupling : Suzuki-Miyaura reactions with boronic acids introduce aryl/heteroaryl groups at the 2- or 3-position .
  • Amino acid conjugation : Fmoc-protected amino acids (e.g., via chloroformate intermediates) create peptide-like analogs for drug discovery .

How can contradictions in reported spectroscopic data for hydrogenated fluorenones be resolved?

Advanced Research Question

  • Meta-analysis : Compare data across solvents (e.g., CDCl3 vs. DMSO-d6) to identify solvent-induced shifts .
  • Crystallography : Single-crystal X-ray diffraction unambiguously assigns bond lengths and angles, resolving disputes over tautomerism .
  • Computational validation : Match experimental NMR shifts with DFT-predicted values to verify assignments .

What applications does this compound have in medicinal chemistry or materials science?

Advanced Research Question

  • Pharmaceutical intermediates : Serves as a scaffold for kinase inhibitors or anti-inflammatory agents due to its planar aromatic system .
  • Optoelectronic materials : Its conjugated π-system and redox activity make it suitable for organic semiconductors .
  • Chiral auxiliaries : The tetrahydro ring’s stereochemistry enables asymmetric synthesis of complex molecules .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.